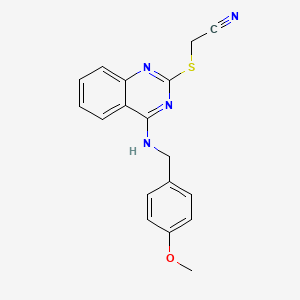

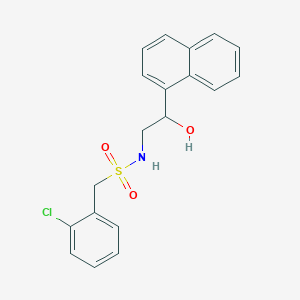

2-((4-((4-Methoxybenzyl)amino)quinazolin-2-yl)thio)acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinazolinone derivatives, which include “2-((4-((4-Methoxybenzyl)amino)quinazolin-2-yl)thio)acetonitrile”, often involves the reaction of polymer-bound isothioureas with isatoic anhydride . The amino group of the isothiourea attacks the protonated cyanogen group, forming an amidine intermediate. This intermediate undergoes isomerization, leading to another intermediate. This second intermediate then undergoes intramolecular cyclization through nucleophilic addition of the amino group to the carbonyl group .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a quinazoline core, which is a bicyclic compound consisting of two fused six-membered rings, one of which is aromatic (benzene) and the other is a diazine (containing two nitrogen atoms).

Wissenschaftliche Forschungsanwendungen

Kinetic Stability and Reactivity

Research by McClelland et al. (1998) investigated the kinetic stability of 4-methoxybenzyl cations bearing α-(N,N-dimethylcarbamoyl) and α-(N,N-dimethylthiocarbamoyl) substituents, generated photochemically. These cations, studied in acetonitrile and water mixtures, exhibited remarkable stability, suggesting potential in synthetic applications where controlled reactivity is crucial McClelland et al., 1998.

Antimicrobial and Antitubercular Activity

Maurya et al. (2013) synthesized various substituted benzo[h]quinazolines and evaluated them for their in vitro anti-tubercular activity against Mycobacterium tuberculosis. Some compounds demonstrated significant activity, indicating the potential of quinazoline derivatives in developing new anti-tubercular agents Maurya et al., 2013.

Radiopharmaceutical Applications

Al-Salahi et al. (2018) studied the radioiodination and biodistribution of 3-benzyl-2-([3-methoxybenzyl]thio)benzo[g]quinazolin-4-(3H)-one in tumor-bearing mice. The compound was successfully labeled with radioactive iodine, showing significant uptake in tumors. This research highlights the potential of quinazoline derivatives in developing radiopharmaceuticals for cancer diagnosis or therapy Al-Salahi et al., 2018.

Synthesis of Angular Polycyclic Azaarenes

Pratap and Ram (2007) reported an efficient synthesis of angular polycyclic azaarenes, including quinazolin-2-ylidene)acetonitriles, through base-catalyzed ring transformation. This work demonstrates the versatility of quinazoline derivatives in synthesizing complex heterocyclic structures, potentially useful in material science and pharmaceuticals Pratap and Ram, 2007.

Antiviral Activity and Microwave-Assisted Synthesis

Luo et al. (2012) described the synthesis of (quinazolin-4-ylamino)methyl-phosphonates via microwave irradiation, showing weak to good anti-Tobacco mosaic virus activity. This study underscores the potential of quinazoline derivatives as antiviral agents and the advantages of microwave-assisted synthesis in enhancing reaction efficiencies Luo et al., 2012.

Zukünftige Richtungen

The future directions for research on “2-((4-((4-Methoxybenzyl)amino)quinazolin-2-yl)thio)acetonitrile” and related compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . Additionally, the development of more efficient and environmentally friendly synthesis methods could be another area of focus .

Eigenschaften

IUPAC Name |

2-[4-[(4-methoxyphenyl)methylamino]quinazolin-2-yl]sulfanylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4OS/c1-23-14-8-6-13(7-9-14)12-20-17-15-4-2-3-5-16(15)21-18(22-17)24-11-10-19/h2-9H,11-12H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDBNCLQECHMFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)SCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-allyl-N-(2-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2635805.png)

![8-(3-((2-ethoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2635810.png)

![(Z)-2-Cyano-3-(3,5-dichlorophenyl)-3-hydroxy-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2635812.png)

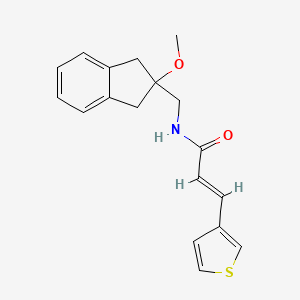

![(E)-4-methyl-N-(2-(2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazinyl)-2-oxoethyl)benzenesulfonamide](/img/structure/B2635813.png)

![2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2635817.png)

![4-[4-(4-Bromophenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]benzene-1,3-diol](/img/structure/B2635820.png)

![3-(4-fluorobenzenesulfonyl)-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine](/img/structure/B2635821.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2,5-difluorobenzamide](/img/structure/B2635822.png)

![2-(2-(2,5-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2635823.png)